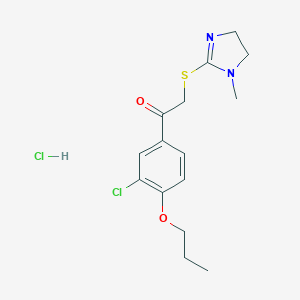

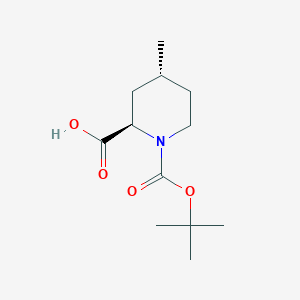

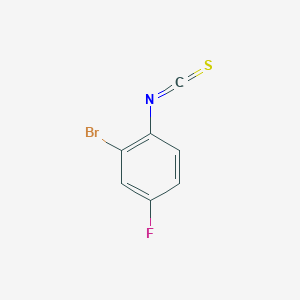

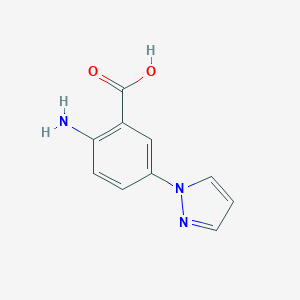

2-amino-5-(1H-pyrazol-1-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

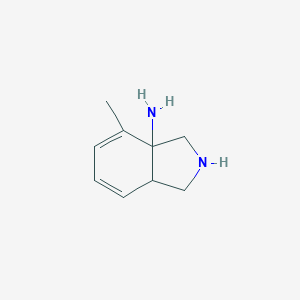

2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a compound that has been used in the synthesis of pyrazole-based ligands. These ligands have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .

Synthesis Analysis

The synthesis of pyrazole-based ligands, including 2-amino-5-(1H-pyrazol-1-yl)benzoic acid, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Other studies have also reported the successful synthesis of similar compounds and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies can provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound .Chemical Reactions Analysis

The chemical reactions involving 2-amino-5-(1H-pyrazol-1-yl)benzoic acid are primarily related to its role as a ligand in catalytic reactions. For example, it has been used in the oxidation of catechol to o-quinone . Other studies have also indicated that some of the synthesized compounds exhibited potent inhibitory activities against certain cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid can be inferred from similar compounds. For instance, imidazole, a five-membered heterocyclic moiety, is known to be amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .将来の方向性

The future directions for research on 2-amino-5-(1H-pyrazol-1-yl)benzoic acid could involve further exploration of its potential applications in catalytic reactions and its role as a ligand. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, could be beneficial .

特性

IUPAC Name |

2-amino-5-pyrazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,11H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVHTXFABCPSLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-(1H-pyrazol-1-yl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。